2-Bromo-5-fluorobenzaldehyde

Catalog No.
S608605
CAS No.
94569-84-3
M.F
C7H4BrFO
M. Wt
203.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzaldehyde

CAS Number

94569-84-3

Product Name

2-Bromo-5-fluorobenzaldehyde

IUPAC Name

2-bromo-5-fluorobenzaldehyde

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

InChI

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

InChI Key

CJUCIKJLMFVWIS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C=O)Br

Synonyms

2-bromo-5-fluorobenzaldehyde

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Br

Precursor for Heterocyclic Compounds:

Due to the presence of the reactive aldehyde group and the electron-withdrawing properties of the bromine and fluorine substituents, 2-bromo-5-fluorobenzaldehyde can participate in various condensation reactions to form heterocyclic compounds. These compounds often possess interesting biological properties and find applications in medicinal chemistry and materials science [].

Exploration of Halogen-Halogen Interactions:

The presence of both bromine and fluorine in close proximity within the molecule makes 2-bromo-5-fluorobenzaldehyde a valuable candidate for studying halogen-halogen interactions in the solid state. These interactions influence crystal packing and can impact the material's physical properties [].

2-Bromo-5-fluorobenzaldehyde is an aromatic compound with the molecular formula C7_7H4_4BrF O. It features a benzaldehyde functional group, where the carbonyl carbon is directly bonded to a benzene ring. The unique structure includes bromine and fluorine substituents at the 2 and 5 positions, respectively, on the benzene ring. This arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and material science .

2-Bromo-5-fluorobenzaldehyde is likely to exhibit some of the following hazards common to aromatic aldehydes and halogenated compounds:

  • Skin and eye irritant: May cause irritation upon contact.
  • Harmful if swallowed:

  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Schiff Base Formation: This compound can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis .
  • Condensation Reactions: It can undergo condensation reactions, particularly with enolates or other carbon nucleophiles, leading to various derivatives.

Research indicates that 2-bromo-5-fluorobenzaldehyde exhibits biological activity, particularly as a precursor in the synthesis of compounds that may have antimicrobial properties. Its derivatives have been studied for potential use as pharmaceuticals, although specific biological assays are needed to fully elucidate its effects .

Several methods exist for synthesizing 2-bromo-5-fluorobenzaldehyde:

  • Bromination of 2-Fluorotoluene: This method involves reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide under suitable conditions .
  • Oxidation of 2-Bromo-5-fluorobenzyl Alcohol: Another approach is the oxidation of 2-bromo-5-fluorobenzyl alcohol using oxidizing agents like dichromate or permanganate .
  • Direct Halogenation: Halogenation of benzaldehyde derivatives can also yield this compound under specific conditions.

2-Bromo-5-fluorobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing novel materials, particularly those involving molecular electronics and polymers .
  • Research: It is often used in laboratories for research purposes due to its unique reactivity profile.

Interaction studies involving 2-bromo-5-fluorobenzaldehyde focus on its reactivity with biological molecules and its role as a precursor in synthesizing bioactive compounds. These studies aim to understand how this compound interacts with enzymes or receptors, potentially leading to new therapeutic agents .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-bromo-5-fluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-3-fluorobenzaldehydeBromine at position 4, fluorine at position 3Different substitution pattern affects reactivity
3-Bromo-4-fluorobenzaldehydeBromine at position 3, fluorine at position 4Altered electronic properties compared to target
2-Chloro-5-fluorobenzaldehydeChlorine instead of bromineChanges reactivity due to different halogen
3-Nitro-4-fluorobenzaldehydeNitro group instead of aldehydeIntroduces electron-withdrawing effects

The presence of both bromine and fluorine in specific positions makes 2-bromo-5-fluorobenzaldehyde uniquely reactive compared to these similar compounds, influencing its utility in synthetic chemistry and material science applications .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Bromo-5-fluorobenzaldehyde

Dates

Modify: 2023-08-15

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